![molecular formula C18H22N2O5S2 B2764846 N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946357-16-0](/img/structure/B2764846.png)

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

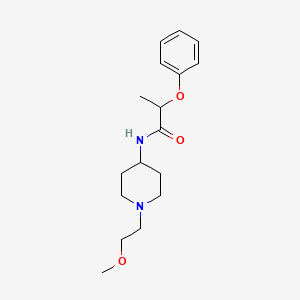

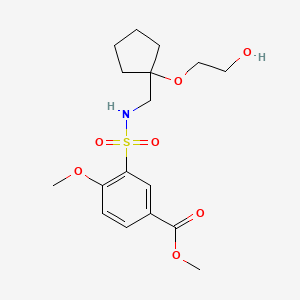

This compound is a sulfonamide derivative, which contains a morpholino group and a thiophene ring. Sulfonamides are a group of compounds known for their antibiotic properties . The morpholino group is a common feature in many bioactive molecules, including some drugs . Thiophene is a five-membered aromatic ring with one sulfur atom, and it’s often found in various pharmaceuticals and functional materials .

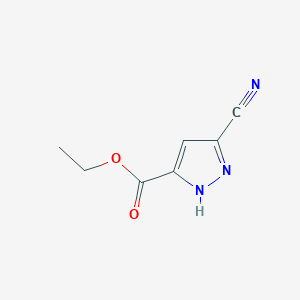

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as infrared spectroscopy (IR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonamide group might undergo hydrolysis under acidic or basic conditions, and the thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfonamide group might make the compound more polar and increase its solubility in water .Aplicaciones Científicas De Investigación

Synthesis and Molecular Docking

The synthesis of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety has been explored, revealing their potential as inhibitors against various enzymes and bacterial strains. These compounds demonstrated significant inhibition of lipoxygenase, moderate inhibition of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, and showed promising antibacterial properties (M. Irshad et al., 2016). Another study focused on the enzyme inhibitory potential of new sulfonamides having benzodioxane and acetamide moieties. These compounds exhibited substantial inhibitory activity against α-glucosidase and weak activity against acetylcholinesterase, with in silico molecular docking results aligning with in vitro enzyme inhibition data (M. Abbasi et al., 2019).

Enzyme Inhibition and Antimicrobial Activity

A study on thioureido-substituted sulfonamides revealed their effectiveness as inhibitors of carbonic anhydrase isozymes, with significant potential in reducing elevated intraocular pressure in a rabbit model of glaucoma (F. Mincione et al., 2005). Additionally, aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII showed nanomolar half maximal inhibitory concentration (IC50) values, indicating their potential therapeutic applications (C. Supuran et al., 2013).

Antioxidant and Anticancer Properties

Research on the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives revealed moderate activity against butyrylcholinesterase and acetylcholinesterase but promising activity against lipoxygenase. These compounds also displayed proficient antimicrobial activities and were assessed for their therapeutic utility through hemolytic activity studies (M. Irshad et al., 2019).

Drug Design and Pharmacological Evaluation

A novel series of sulfonamides and carbamates based on 3-fluoro-4-morpholinoaniline showed good to potent antimicrobial activity, with molecular docking studies predicting their affinity and orientation at the active enzyme site, suggesting their significance as potent antifungal agents compared to carbamate derivatives (D. B. Janakiramudu et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c21-27(22,15-1-2-17-18(11-15)25-9-8-24-17)19-12-16(14-3-10-26-13-14)20-4-6-23-7-5-20/h1-3,10-11,13,16,19H,4-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMOIZHPMDVLRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2764763.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2764769.png)

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride](/img/structure/B2764772.png)

![3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol](/img/structure/B2764773.png)

![5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B2764775.png)

![5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2764776.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2764780.png)

![tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate](/img/structure/B2764784.png)